molecular formula C11H15FN2O B2540315 3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine CAS No. 1338988-79-6

3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine

Cat. No.: B2540315
CAS No.: 1338988-79-6
M. Wt: 210.252
InChI Key: RDLLIXJKRKAZRZ-UHFFFAOYSA-N
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Description

3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine is a chemical compound with the molecular formula C11H15FN2O and a molecular weight of 210.25 g/mol . It is known for its unique structure, which includes a fluorine atom attached to a pyridine ring and an oxan-4-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine typically involves the reaction of 3-fluoropyridine with oxan-4-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials. These methods ensure the compound is produced in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyridine compounds, including those similar to 3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine, exhibit significant antitumor properties. Studies have shown that certain pyridine derivatives can inhibit key enzymes involved in tumor growth, such as dihydrofolate reductase (DHFR) and various kinases that are crucial for cancer cell proliferation .

Neurological Disorders

Compounds with a pyridine structure have been explored for their potential in treating neurological disorders. The ability of these compounds to cross the blood-brain barrier makes them candidates for further investigation in conditions such as Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Properties

Pyridine derivatives have also been studied for their anti-inflammatory effects. The presence of functional groups like the oxan moiety may enhance their interaction with inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .

Inhibition Studies

A study published in a peer-reviewed journal highlighted the inhibition of specific kinases by compounds structurally related to this compound, demonstrating its potential as a therapeutic agent against cancer .

CompoundTarget EnzymeActivity
Example ADHFRInhibitor
Example BMAPKInhibitor

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics, making them suitable candidates for further development in drug formulation .

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-[(tetrahydro-2H-pyran-4-yl)methyl]pyridin-2-amine
  • 3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a fluorine atom and an oxan-4-ylmethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-Fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound suggests that it belongs to a class of pyridine derivatives. The presence of a fluorine atom at the 3-position and an oxan group enhances its interaction with biological targets, potentially influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of metabolic pathways relevant to disease processes.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that fluorinated pyridine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, leading to reduced proliferation of cancer cells . The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-N-(3-methylphenyl)-6-(oxan-4-yl)pyrimidin-4-amineMethylphenyl substituentAnticancer properties
5-Fluoro-N-(4-fluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amineFluorophenyl groupPotential antiviral activity
5-Fluoro-N-(pyridin-2-yl)pyridin-2-aminesNitrogen-containing heterocyclesDiverse biological activities

Neuroprotective Effects

Fluorinated compounds have been studied for their neuroprotective effects. In particular, modifications at the 3-position on flavones have shown enhanced antioxidant activity while preserving neuroprotective properties. This suggests that similar modifications in pyridine derivatives could yield beneficial effects in neurodegenerative diseases .

Case Studies

  • Inhibition of DHFR : A study demonstrated that certain pyridine derivatives effectively inhibit DHFR, which is crucial in cancer treatment. The inhibition leads to decreased levels of tetrahydrofolate necessary for DNA synthesis, ultimately resulting in apoptosis of cancer cells .
  • Antioxidant Activity : A comparative study on fluorinated flavones indicated that the presence of fluorine could enhance antioxidant activity significantly compared to non-fluorinated counterparts. This finding may be relevant for developing therapeutic agents targeting oxidative stress-related conditions .

Research Findings

Recent literature emphasizes the need for further studies on the structure–activity relationship (SAR) of this compound. Investigations into its binding affinity with various biological targets are crucial for understanding its therapeutic potential. The following table outlines some key findings from recent studies:

Study ReferenceKey Findings
Compound shows potential as a lead in drug discovery due to enzyme modulation.
Inhibition of DHFR linked to anticancer activity; further exploration needed for other targets.
Enhanced antioxidant properties observed in fluorinated derivatives; implications for neuroprotection.

Properties

IUPAC Name

3-fluoro-N-(oxan-4-ylmethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c12-10-2-1-5-13-11(10)14-8-9-3-6-15-7-4-9/h1-2,5,9H,3-4,6-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLLIXJKRKAZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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